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Compound of Interest

Compound Name: AMN082 free base

Cat. No.: B2956978 Get Quote

An Overview of the Selective mGluR7 Allosteric Agonist

This technical guide provides a comprehensive overview of AMN082, a selective positive

allosteric modulator of the metabotropic glutamate receptor 7 (mGluR7). It is intended for

researchers, scientists, and drug development professionals. This document details the

compound's chemical properties, mechanism of action, pharmacological data, and key

experimental protocols.

Compound Identification and Chemical Properties
AMN082, with the IUPAC name N,N′-Dibenzhydrylethane-1,2-diamine, is a well-characterized

neuropharmacological tool. It is commercially available in its dihydrochloride salt form.
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Identifier Value

IUPAC Name N,N′-Dibenzhydrylethane-1,2-diamine

CAS Number 83027-13-8 (free base)

97075-46-2 (dihydrochloride)[1]

Molecular Formula C₂₈H₂₈N₂

Molecular Weight 392.54 g/mol (free base)

465.45 g/mol (dihydrochloride)[1]

Chemical Structure alt text

Mechanism of Action and Signaling Pathway
AMN082 acts as a positive allosteric modulator of the mGluR7 receptor, meaning it binds to a

site topographically distinct from the orthosteric glutamate binding site. This allosteric binding

potentiates the receptor's response to glutamate. mGluR7 is a G-protein coupled receptor

(GPCR) that couples to the Gαi/o subunit.

Upon activation by AMN082, the Gαi/o protein inhibits adenylyl cyclase, leading to a decrease

in intracellular cyclic AMP (cAMP) levels.[2] This primary signaling event triggers a cascade of

downstream effects, including the modulation of the ERK1/2 and eIF4E signaling pathways,

which are implicated in the regulation of protein synthesis.[3][4]
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Figure 1: AMN082-mediated mGluR7 signaling pathway.

Pharmacological Data
In Vitro Potency and Selectivity
AMN082 is a potent agonist of mGluR7 with EC₅₀ values in the nanomolar range. It displays

high selectivity for mGluR7 over other mGluR subtypes.[1][2][5][6]

Assay Cell Line Parameter Value (nM)

cAMP Accumulation
Recombinant cells

expressing mGluR7
EC₅₀ 64 - 290[1][5][6]

GTPγS Binding
Membranes from cells

expressing mGluR7
EC₅₀ 64 - 290[5][6]

AMN082 shows minimal activity at other mGluR subtypes and selected ionotropic glutamate

receptors at concentrations up to 10 µM.[1][6]

Pharmacokinetics and Metabolism
AMN082 is orally bioavailable and brain-penetrant.[1][5] However, it undergoes rapid

metabolism in rat liver microsomes, with a half-life of less than one minute.[1] The major

metabolite, N-benzhydrylethane-1,2-diamine (Met-1), exhibits significant off-target activity.[1]

Compound Transporter Binding Affinity (nM)

AMN082
Norepinephrine Transporter

(NET)
1385[1]

Met-1 Serotonin Transporter (SERT) 323[1]

Dopamine Transporter (DAT) 3020[1]

Norepinephrine Transporter

(NET)
3410[1]
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The rapid metabolism and off-target activity of its primary metabolite should be carefully

considered when interpreting in vivo data.

In Vivo Studies
AMN082 has been evaluated in a variety of preclinical models, demonstrating its potential

therapeutic utility and providing insights into the role of mGluR7 in the central nervous system.

Animal Model Doses Key Findings Reference

Fragile X Syndrome

(Fmr1 KO mice)
1 mg/kg

Represses protein

synthesis, reduces

neuronal excitability

and audiogenic

seizures, alleviates

repetitive behavior,

and improves learning

and memory.

[3][4]

Drug Addiction (mice) 1.25 - 5.0 mg/kg, i.p.

Attenuates the

development and

expression of cocaine

and morphine

locomotor

sensitization.

[5]

Anxiety (rats)
1-10 µM (bath

application)

Produced a

concentration-

dependent inhibition

of synaptic

transmission in the

basolateral amygdala.

[7]

Stress (mice) 6 mg/kg, p.o.

Induces an increase in

stress hormones in an

mGluR7-dependent

manner.

[5]
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Experimental Protocols
cAMP Accumulation Assay
This protocol is designed to measure the inhibition of forskolin-stimulated cAMP accumulation

in cells expressing mGluR7 following treatment with AMN082.
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Figure 2: Workflow for a cAMP accumulation assay.
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Methodology:

Cell Culture: Culture cells stably expressing mGluR7 (e.g., CHO or HEK293 cells) in

appropriate media.

Cell Seeding: Seed cells into 96-well plates and allow them to adhere overnight.

Assay Buffer Preparation: Prepare an assay buffer (e.g., HBSS) containing a

phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

Compound Preparation: Prepare serial dilutions of AMN082 in the assay buffer.

Pre-incubation: Remove the culture medium from the cells and add the AMN082 dilutions.

Incubate for a specified time (e.g., 15-30 minutes) at room temperature.

Stimulation: Add a solution of forskolin to all wells to stimulate adenylyl cyclase and induce

cAMP production.

Cell Lysis: Lyse the cells according to the manufacturer's protocol of the chosen cAMP

detection kit.

cAMP Detection: Quantify the intracellular cAMP levels using a suitable detection method,

such as Homogeneous Time-Resolved Fluorescence (HTRF) or an Enzyme-Linked

Immunosorbent Assay (ELISA).

Data Analysis: Plot the cAMP concentration against the logarithm of the AMN082

concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀

value.

GTPγS Binding Assay
This functional assay measures the activation of G-proteins by quantifying the binding of the

non-hydrolyzable GTP analog, [³⁵S]GTPγS, to cell membranes expressing mGluR7.

Methodology:

Membrane Preparation: Prepare cell membranes from cells overexpressing mGluR7. This

typically involves cell homogenization and differential centrifugation to isolate the membrane
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fraction.

Assay Buffer Preparation: Prepare a GTPγS binding buffer containing components such as

HEPES, MgCl₂, NaCl, and GDP.

Reaction Setup: In a 96-well plate, add the cell membranes, serial dilutions of AMN082, and

[³⁵S]GTPγS.

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 60 minutes) to

allow for G-protein activation and [³⁵S]GTPγS binding.

Termination and Filtration: Terminate the reaction by rapid filtration through a glass fiber filter

mat to separate the membrane-bound [³⁵S]GTPγS from the unbound nucleotide.

Washing: Wash the filters with ice-cold buffer to remove non-specific binding.

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

Data Analysis: Determine the specific binding by subtracting non-specific binding (measured

in the presence of a saturating concentration of unlabeled GTPγS). Plot the specific binding

against the AMN082 concentration to calculate the EC₅₀ and Emax values.

Conclusion
AMN082 is a valuable pharmacological tool for investigating the physiological and

pathophysiological roles of the mGluR7 receptor. Its selectivity and in vivo activity have

enabled significant advances in understanding the involvement of mGluR7 in various

neurological and psychiatric conditions. However, researchers should remain mindful of its

rapid metabolism and the off-target effects of its primary metabolite when designing and

interpreting in vivo experiments. This guide provides a foundational understanding of AMN082

to support further research and drug development efforts targeting the mGluR7 receptor.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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